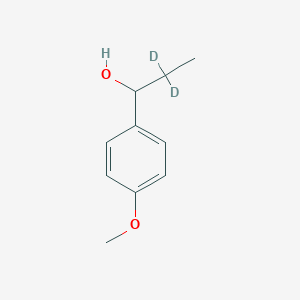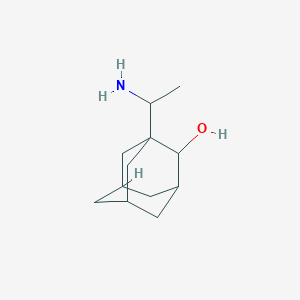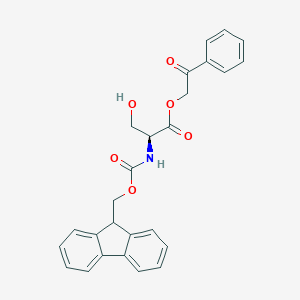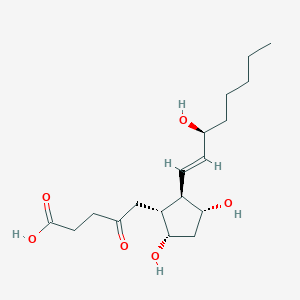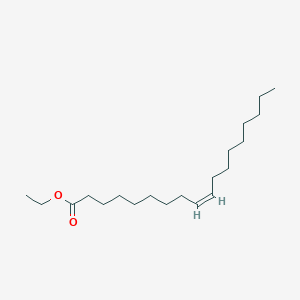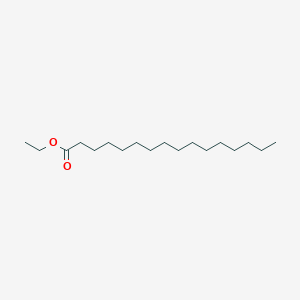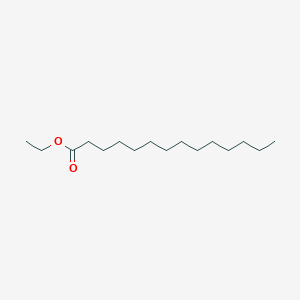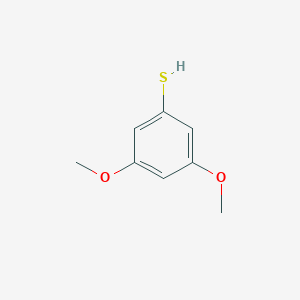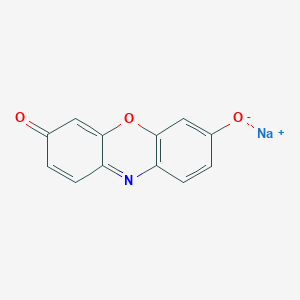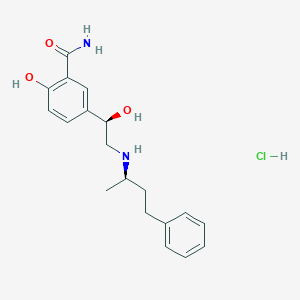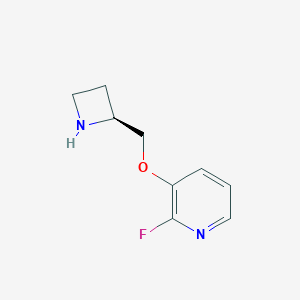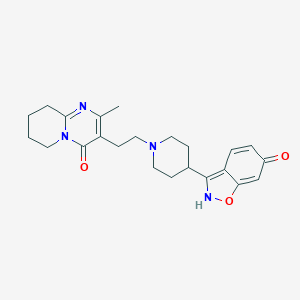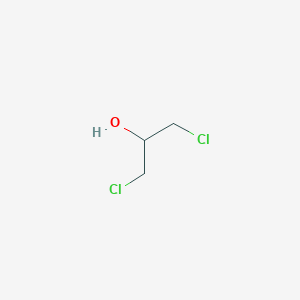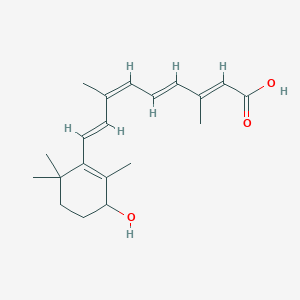
9-cis-4-Hydroxyretinoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as (S)-9-cis-4-oxo-13,14-dihydroretinoic acid, a major endogenous vitamin A metabolite that activates retinoic acid receptor signaling, involves stereoselective procedures like Horner–Wadsworth–Emmons condensation and Stille cross-coupling as key bond-forming reactions (Domínguez et al., 2012).
Molecular Structure Analysis
The molecular structure of 9-cis-4-Hydroxyretinoic acid and its related compounds plays a crucial role in their biological activity. The stereochemistry and the presence of specific functional groups influence their interaction with various cellular receptors, including the retinoic acid receptors and retinoid X receptors, which mediate their effects on gene expression and cellular processes.
Chemical Reactions and Properties
9-cis-4-Hydroxyretinoic acid, similar to other retinoids, undergoes various chemical reactions, including oxidation, reduction, and isomerization, which can affect its biological activity and metabolism. For example, 9-cis-retinoic acid can be metabolized through hydroxylation and ketone formation at carbon-4, and isomerized in vivo to several other forms (Shirley et al., 1996).
Aplicaciones Científicas De Investigación
9-cis-4-Hydroxyretinoic acid is a type of retinoid . Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it. They are important in vision and cell division and have many medical applications .
One potential application of 9-cis-4-Hydroxyretinoic acid is in the field of chemical biology . Specifically, it could be used in boronic acid (BA)-mediated cis-diol conjugation . This is a type of reversible click reaction that has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The chemical properties and biocompatibility of BA-based compounds have inspired the exploration of novel chemistries using boron .
The method of application or experimental procedure would involve the use of 9-cis-4-Hydroxyretinoic acid in a reaction with a boronic acid to form a cis-diol conjugate . This reaction is reversible, meaning it can be undone, which makes it useful for creating dynamic, responsive systems .
One potential application of 9-cis-4-Hydroxyretinoic acid is in the field of chemical biology . Specifically, it could be used in boronic acid (BA)-mediated cis-diol conjugation . This is a type of reversible click reaction that has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The chemical properties and biocompatibility of BA-based compounds have inspired the exploration of novel chemistries using boron .
The method of application or experimental procedure would involve the use of 9-cis-4-Hydroxyretinoic acid in a reaction with a boronic acid to form a cis-diol conjugate . This reaction is reversible, meaning it can be undone, which makes it useful for creating dynamic, responsive systems .
One potential application of 9-cis-4-Hydroxyretinoic acid is in the field of chemical biology . Specifically, it could be used in boronic acid (BA)-mediated cis-diol conjugation . This is a type of reversible click reaction that has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The chemical properties and biocompatibility of BA-based compounds have inspired the exploration of novel chemistries using boron .
The method of application or experimental procedure would involve the use of 9-cis-4-Hydroxyretinoic acid in a reaction with a boronic acid to form a cis-diol conjugate . This reaction is reversible, meaning it can be undone, which makes it useful for creating dynamic, responsive systems .
Direcciones Futuras
Retinoids, including 9-cis-4-Hydroxyretinoic acid, have been investigated extensively for their use in cancer prevention and treatment. Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer .
Propiedades
IUPAC Name |
(2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-NAXRMXIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cis-4-Hydroxyretinoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



